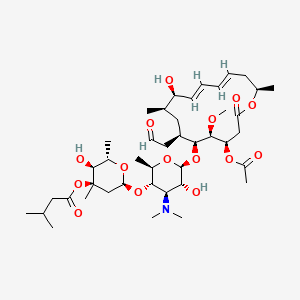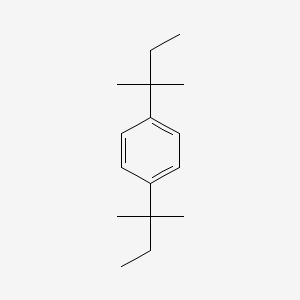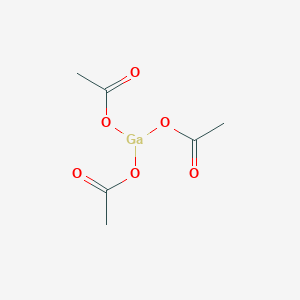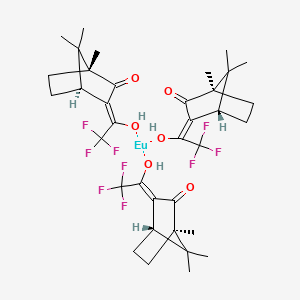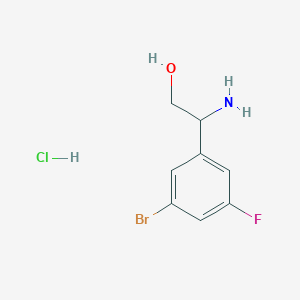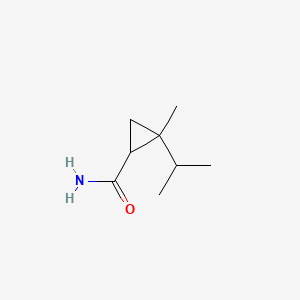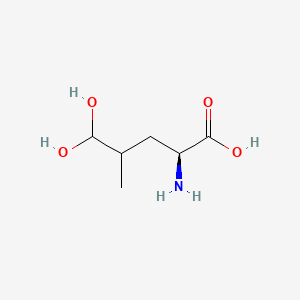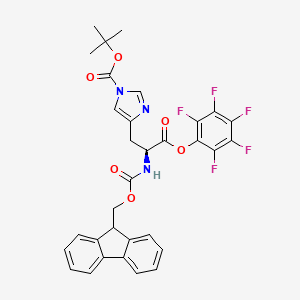
tert-Butyl (S)-4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-oxo-3-(perfluorophenoxy)propyl)-1H-imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-His(Boc)-OPfp is a compound used in peptide synthesis. It is composed of fluorenylmethyloxycarbonyl (Fmoc) protected histidine (His) with a tert-butyloxycarbonyl (Boc) protecting group on the imidazole side chain and a pentafluorophenyl (OPfp) ester. This compound is crucial in solid-phase peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-His(Boc)-OPfp is synthesized through a series of protection and activation steps. Initially, histidine is protected with a Boc group on the imidazole side chain. The Fmoc group is then attached to the amino group of histidine. Finally, the carboxyl group of the protected histidine is activated by converting it into a pentafluorophenyl ester. This activation is typically achieved using pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods: Industrial production of Fmoc-His(Boc)-OPfp follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-His(Boc)-OPfp primarily undergoes nucleophilic substitution reactions. The pentafluorophenyl ester is highly reactive towards nucleophiles, making it an excellent leaving group in peptide bond formation .
Common Reagents and Conditions: Common reagents used in reactions involving Fmoc-His(Boc)-OPfp include bases like piperidine for Fmoc deprotection, and coupling reagents such as DCC or HBTU for peptide bond formation. The reactions are typically carried out in anhydrous solvents like dimethylformamide (DMF) to prevent hydrolysis .
Major Products Formed: The major products formed from reactions involving Fmoc-His(Boc)-OPfp are peptides with histidine residues. The Boc group is removed under acidic conditions, while the Fmoc group is removed using a base like piperidine .
Scientific Research Applications
Chemistry: In chemistry, Fmoc-His(Boc)-OPfp is used in the synthesis of peptides and proteins. Its stability and reactivity make it a preferred reagent for solid-phase peptide synthesis .
Biology: In biological research, peptides synthesized using Fmoc-His(Boc)-OPfp are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine: In medicine, peptides synthesized using Fmoc-His(Boc)-OPfp are used in the development of peptide-based drugs and vaccines. These peptides can act as therapeutic agents or as components of diagnostic assays .
Industry: In the industrial sector, Fmoc-His(Boc)-OPfp is used in the large-scale synthesis of peptides for various applications, including cosmetics, food additives, and biotechnological research .
Mechanism of Action
The mechanism of action of Fmoc-His(Boc)-OPfp involves the activation of the carboxyl group of histidine, making it highly reactive towards nucleophiles. This reactivity facilitates the formation of peptide bonds during solid-phase peptide synthesis. The Fmoc and Boc protecting groups ensure that the amino and imidazole groups of histidine remain protected during the synthesis, preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds:
- Fmoc-His(Trt)-OH: Similar to Fmoc-His(Boc)-OPfp but with a trityl (Trt) protecting group on the imidazole side chain.
- Fmoc-His(Dnp)-OH: Contains a dinitrophenyl (Dnp) protecting group on the imidazole side chain.
- Fmoc-His(Mtt)-OH: Features a 4-methyltrityl (Mtt) protecting group on the imidazole side chain .
Uniqueness: Fmoc-His(Boc)-OPfp is unique due to its pentafluorophenyl ester, which provides high reactivity and efficiency in peptide bond formation. The Boc protecting group offers stability under acidic conditions, making it suitable for use in various synthetic applications .
Properties
Molecular Formula |
C32H26F5N3O6 |
|---|---|
Molecular Weight |
643.6 g/mol |
IUPAC Name |
tert-butyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate |
InChI |
InChI=1S/C32H26F5N3O6/c1-32(2,3)46-31(43)40-13-16(38-15-40)12-22(29(41)45-28-26(36)24(34)23(33)25(35)27(28)37)39-30(42)44-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,39,42)/t22-/m0/s1 |
InChI Key |
LRGNPXMUMGUURS-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



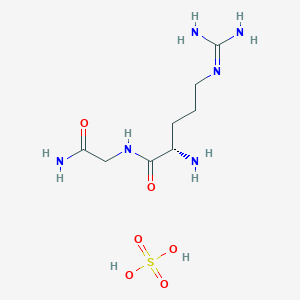
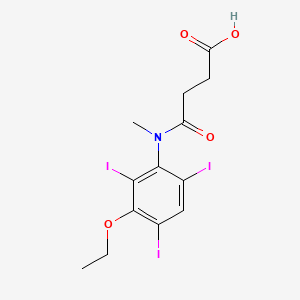
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
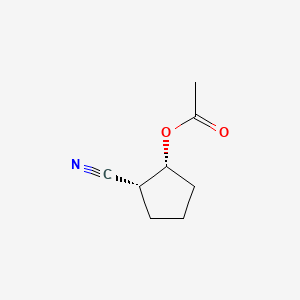
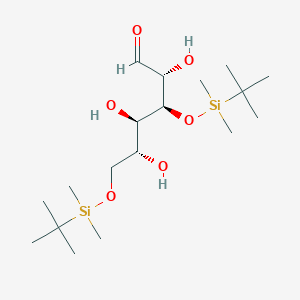
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
